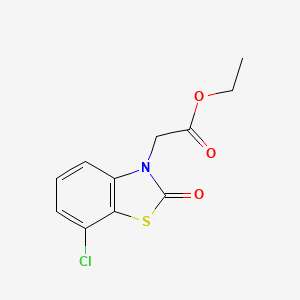
meso-Hannokinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Hannokinol: is a naturally occurring compound known for its significant biological activities. It is a linear diarylheptanoid characterized by two aromatic rings connected by a seven-carbon aliphatic chain containing a 1,3-diol moiety . This compound was first isolated from the seeds of Alpinia blepharocalyx and has since been identified in other plant sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Hannokinol involves several steps, including the use of chiral reagents. One reported method uses a chiral Horner–Wittig reagent, which is readily available from 2-deoxy-D-ribose, to introduce the chiral 1,3-diol motif . The synthetic route typically involves Keck–Maruoka allylation, followed by Upjohn dihydroxylation and oxidative cleavage .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: meso-Hannokinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
meso-Hannokinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of diarylheptanoids and their synthetic routes.
Industry: While its industrial applications are limited, this compound’s biological activities make it a candidate for drug development and other therapeutic uses.
Mecanismo De Acción
The mechanism of action of meso-Hannokinol involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production in microglial cells, which is mediated through the suppression of lipopolysaccharide-induced signaling pathways . This suggests that this compound may exert its effects by modulating inflammatory responses at the molecular level.
Comparación Con Compuestos Similares
(+)-Hannokinol: Another form of Hannokinol that shares similar biological activities.
Other Diarylheptanoids: Compounds like curcumin and gingerol also belong to the diarylheptanoid family and exhibit similar anti-inflammatory and antioxidant properties.
Uniqueness: meso-Hannokinol is unique due to its specific stereochemistry and the presence of a 1,3-diol moiety, which contributes to its distinct biological activities . Its ability to inhibit nitric oxide production in microglial cells sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H24O4 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(3R,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19+ |
Clave InChI |
GZVIQGVWSNEONZ-KDURUIRLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)




![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)

![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
